molecular formula C11H13BrFNO2 B1280470 Tert-butyl (2-bromo-4-fluorophenyl)carbamate CAS No. 384793-18-4

Tert-butyl (2-bromo-4-fluorophenyl)carbamate

Cat. No. B1280470
M. Wt: 290.13 g/mol
InChI Key: KZKKPWHZRLYHGX-UHFFFAOYSA-N
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Description

Tert-butyl (2-bromo-4-fluorophenyl)carbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. These compounds are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid (NH2COOH) by replacing a hydrogen atom with an alkyl or aryl group, in this case, tert-butyl. The specific compound also contains a bromine and a fluorine atom on the aromatic ring, which may influence its reactivity and physical properties 910.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . In another study, tert-butyl carbamates were synthesized via lipase-catalyzed transesterification, leading to optically pure enantiomers . Additionally, tert-butyl carbamates have been obtained through Suzuki cross-coupling reactions , and by condensation reactions under basic conditions10. These methods demonstrate the versatility in synthesizing tert-butyl carbamates and their derivatives.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of tert-butyl carbamates have been studied using various computational methods, including density functional theory (DFT) and Hartree-Fock (HF) calculations . These studies provide insights into the optimized geometric parameters, such as bond lengths and angles, and help in the assignment of vibrational frequencies. The computational results are often validated by comparison with experimental data, such as FT-IR spectra and X-ray diffraction studies 10.

Chemical Reactions Analysis

Tert-butyl carbamates participate in a range of chemical reactions. They can act as intermediates in the synthesis of biologically active compounds , and can be deprotected under mild conditions using aqueous phosphoric acid, which is an environmentally benign reagent . The deprotection reaction is selective and preserves the stereochemical integrity of the substrates. Furthermore, tert-butyl carbamates can be transformed into other functional groups, such as hydroxylamines, through reactions with organometallics .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of substituents like bromine and fluorine atoms can affect properties such as solubility, boiling point, and stability. For example, tert-butyl carbamates with electron-withdrawing groups like fluorine may exhibit increased resistance to hydrolysis and enhanced thermal stability9. The molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also important as they can determine the compound's reactivity and interaction with other molecules .

Scientific Research Applications

  • Intermediate in Biologically Active Compounds : Tert-butyl derivatives, such as Tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, are important intermediates in the synthesis of biologically active compounds like omisertinib (AZD9291), as demonstrated by Zhao et al. (2017). They established a rapid synthetic method for this compound with a total yield of 81% (Zhao et al., 2017).

  • Safety-Catch Amine Protection : The 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group, which includes tert-butyl derivatives, has been developed as a novel safety-catch amine protection, according to Surprenant and Lubell (2006). This protecting group can be activated and then cleaved effectively under mild conditions (Surprenant & Lubell, 2006).

  • In Diels‐Alder Reactions : Tert-butyl carbamates are used in Diels‐Alder reactions, as explored by Padwa et al. (2003). These reactions are significant in the synthesis of various cyclic compounds, showcasing the versatility of tert-butyl carbamates in organic synthesis (Padwa et al., 2003).

  • In Novel Reduction Reactions : Sokeirik et al. (2006) investigated the reaction of tert-butyl N-(2-bromophenyl)carbamate with ethyl perfluorooctanoate, revealing unexpected reduction products. These findings contribute to our understanding of the reactivity of tert-butyl carbamates in reduction reactions (Sokeirik et al., 2006).

  • In Deprotection Reactions : Aqueous phosphoric acid has been found effective for the deprotection of tert-butyl carbamates, as described by Li et al. (2006). This mild and environmentally benign method offers selectivity in the presence of other acid-sensitive groups (Li et al., 2006).

  • In C-H Bond Activation Studies : Crosby et al. (2009) researched the activation of sp(2) and sp(3) C-H bonds using a Pt(II) complex with a tert-butyl derivative. This study highlights the complex's role in facilitating C-H bond activation, a fundamental process in organic synthesis (Crosby et al., 2009).

  • In Synthesis of Antimicrobial Agents : The use of tert-butyl derivatives in synthesizing potential antimicrobial agents was investigated by Doraswamy and Ramana (2013). They synthesized and characterized several compounds, assessing their antimicrobial activity (Doraswamy & Ramana, 2013).

Safety And Hazards

The compound has several hazard statements including H302, H315, H320, and H335 . Precautionary statements include P264, P270, P301+P312, and P330 . The compound is considered to be a potential hazard and should be handled with care.

properties

IUPAC Name

tert-butyl N-(2-bromo-4-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKKPWHZRLYHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463853
Record name TERT-BUTYL (2-BROMO-4-FLUOROPHENYL)CARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-bromo-4-fluorophenyl)carbamate

CAS RN

384793-18-4
Record name TERT-BUTYL (2-BROMO-4-FLUOROPHENYL)CARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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